molecular formula C13H7Cl3N2O3 B15213354 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol

2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol

Cat. No.: B15213354
M. Wt: 345.6 g/mol
InChI Key: MHWUCYHYTNCBGM-DUXPYHPUSA-N
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Description

2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring and an oxadiazole moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the oxadiazole group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a benzofuran precursor, which undergoes a series of reactions to introduce the oxadiazole group and the trichloromethyl substituent . Industrial production methods often utilize microwave-assisted synthesis (MWI) to achieve higher yields and fewer side reactions .

Chemical Reactions Analysis

2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and anticancer effects . The benzofuran ring also contributes to the compound’s biological activity by enhancing its binding affinity to target molecules .

Properties

Molecular Formula

C13H7Cl3N2O3

Molecular Weight

345.6 g/mol

IUPAC Name

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-5-ol

InChI

InChI=1S/C13H7Cl3N2O3/c14-13(15,16)12-18-17-11(21-12)4-2-9-6-7-5-8(19)1-3-10(7)20-9/h1-6,19H/b4-2+

InChI Key

MHWUCYHYTNCBGM-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C=C(O2)/C=C/C3=NN=C(O3)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl

Origin of Product

United States

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